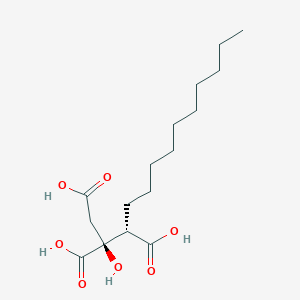
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is the (2S,3S)-diastereomer of 2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate acid of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate.
Aplicaciones Científicas De Investigación
Biotechnological Preparation and Use as Building Blocks
- (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is of special interest in organic synthesis due to its chiral nature and tricarboxylic structure. Biotechnological methods have been developed for the preparation of similar oxo- and hydroxycarboxylic acids, emphasizing green chemistry and stereoselectivity. These acids serve as new building blocks in organic synthesis, creating novel chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).
Synthesis and Characterization in Organic Chemistry
- Research has shown that acids like this compound can be synthesized and characterized for various applications in organic chemistry. Studies focus on synthesis methods, stereochemistry, and potential applications in creating complex molecules and polymers (Darley et al., 2003).
Application in Polymer and Materials Science
- Tricarboxylic acids, including those similar to this compound, are used in synthesizing novel polymers and materials. Research in this area explores the use of these acids in creating new types of polyesters and other materials with unique properties (Sapich et al., 1998).
Pharmaceutical Applications
- In the pharmaceutical field, tricarboxylic acids like this compound are explored for their multifunctional properties as excipients. Their chemical structure allows for diverse applications in drug formulation, enhancing attributes of pharmaceutical preparations (Lambros et al., 2022).
Environmental and Green Chemistry
- The synthesis and use of tricarboxylic acids in environmental and green chemistry applications are being investigated. This includes the exploration of their role in sustainable chemistry practices, and their potential in creating environmentally friendly materials and processes (Badea & Radu, 2018).
Propiedades
Fórmula molecular |
C16H28O7 |
|---|---|
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t12-,16+/m1/s1 |
Clave InChI |
DQIHPEKINXOMBM-WBMJQRKESA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



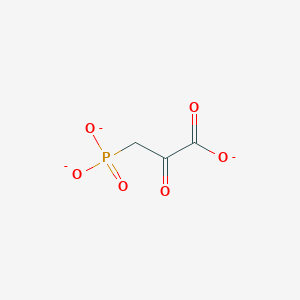
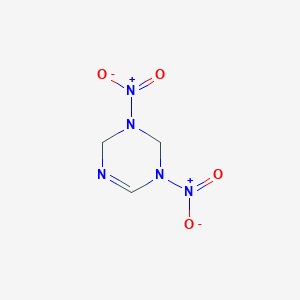
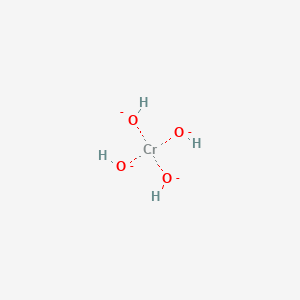

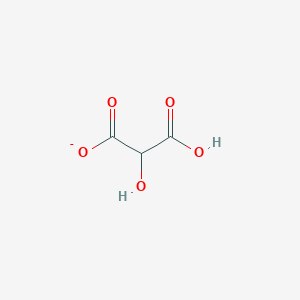
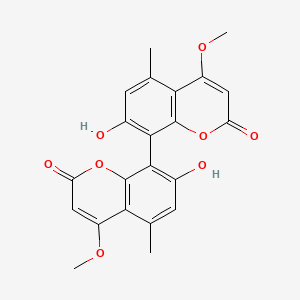
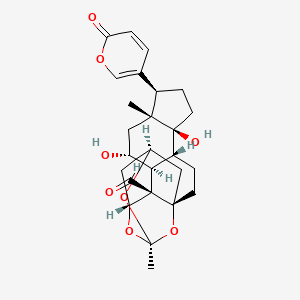


![7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1237632.png)


![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)